
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is a chemical compound with a unique structure that includes two tert-butyl groups and a trimethylsilyl group attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol typically involves the reaction of tert-butyl lithium with trimethylchlorosilane, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of tert-butyl lithium with trimethylchlorosilane: This step forms the intermediate tert-butyltrimethylsilane.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as platinum or palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives.
Scientific Research Applications
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialty polymers and as a precursor for advanced materials.
Mechanism of Action
The mechanism by which 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Di-tert-butylperoxy-3,3,5-trimethylcyclohexane: This compound is used as a crosslinking agent in polymerization reactions.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Used as a ligand in catalysis.
1,3-Di-tert-butylbenzene: Participates in various organic reactions.
Uniqueness
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is unique due to its disiloxane backbone and the presence of both tert-butyl and trimethylsilyl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
92810-27-0 |
|---|---|
Molecular Formula |
C11H28O2Si2 |
Molecular Weight |
248.51 g/mol |
IUPAC Name |
ditert-butyl-hydroxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O2Si2/c1-10(2,3)15(12,11(4,5)6)13-14(7,8)9/h12H,1-9H3 |
InChI Key |
YFEZRRXBZHCVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

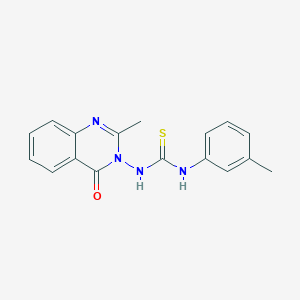

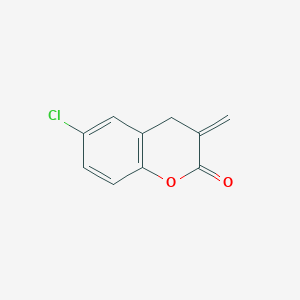
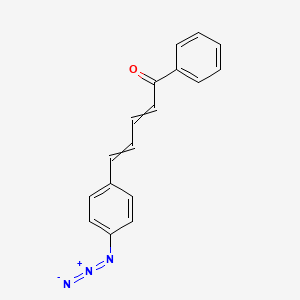

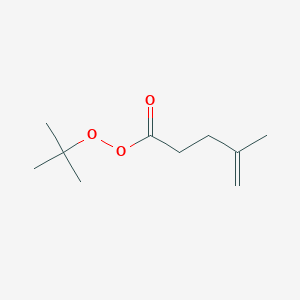
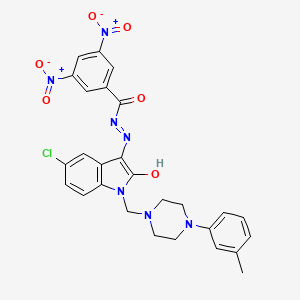
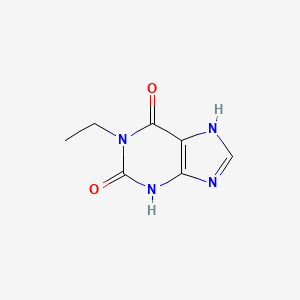

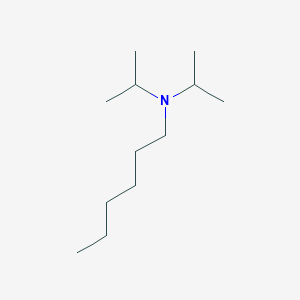
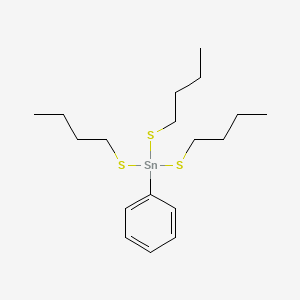
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)
